4-(borane-dimethylamino)pyridine
Description
Significance of Borane (B79455) Adducts in Contemporary Chemical Research
Borane (BH₃) itself is a highly unstable and reactive molecule that readily dimerizes to form diborane (B8814927) (B₂H₆). wikipedia.orgbritannica.com To tame its reactivity and improve its handling, borane is commonly stabilized by forming adducts with Lewis bases—electron-donor molecules. britannica.com These borane adducts are central to modern chemical research for several reasons:
Hydroboration: Borane adducts are cornerstone reagents in hydroboration reactions, where borane adds across a carbon-carbon double or triple bond. This process yields organoboranes that are versatile intermediates for synthesizing a wide range of organic compounds, including alcohols and alkanes. wikipedia.orgbritannica.com
Reducing Agents: Amine-borane adducts are widely used as reducing agents in organic synthesis, capable of reducing functional groups like aldehydes and ketones to their corresponding alcohols. lookchem.com
Hydrogen Storage: The chemistry of boron-nitrogen (B-N) adducts, such as ammonia-borane, has been extensively investigated for its potential in chemical hydrogen storage, owing to their ability to release hydrogen gas upon heating. researchgate.netontosight.ai
Materials Science: Research has expanded into the unique material properties of borane adducts. For instance, trimethylamine (B31210) borane has been shown to possess properties applicable to energy harvesting. researchgate.net
Precursors to Other Boron Compounds: Amine-borane adducts serve as precursors for synthesizing other important boron-containing compounds like borenium cations and borazines. wikipedia.orgresearchgate.netresearchgate.net
The formation of the adduct involves the donation of a lone pair of electrons from the Lewis base into the vacant p-orbital of the sp²-hybridized boron atom. This changes the geometry around the boron from trigonal planar to an approximately tetrahedral sp³-hybridized state. researchgate.net
The Role of 4-Dimethylaminopyridine (B28879) (DMAP) as a Nucleophilic Lewis Base in Adduct Formation
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine (B92270) that functions as a highly efficient nucleophilic catalyst in a vast number of organic reactions, including esterifications, silylations, and acylations. wikipedia.orgyoutube.comcommonorganicchemistry.comacs.org Its enhanced basicity and nucleophilicity compared to pyridine are key to its effectiveness. wikipedia.orgyoutube.com
The catalytic activity of DMAP is centered on the pyridine ring's nitrogen atom, not the nitrogen of the dimethylamino group. vaia.com This is due to the electronic structure of the molecule. The lone pair of electrons on the exocyclic nitrogen of the dimethylamino group participates in resonance with the pyridine ring. This resonance increases the electron density on the endocyclic (pyridine) nitrogen atom, making it significantly more basic and nucleophilic than the nitrogen in pyridine itself. youtube.comvaia.com The pKa of DMAP's conjugate acid is approximately 9.2-9.6, substantially higher than that of pyridine's conjugate acid (around 5.2), quantitatively demonstrating its stronger basicity. wikipedia.orgyoutube.com
In the formation of 4-(borane-dimethylamino)pyridine, the highly nucleophilic ring nitrogen of DMAP donates its lone pair of electrons to the electron-deficient boron atom of borane, forming a stable dative B-N bond. nih.gov
Historical Context and Evolution of this compound Research
The study of boranes has a rich history dating back to the early 20th century with the pioneering work of Alfred Stock, who first synthesized and characterized a series of boron hydrides. britannica.com A significant leap in borane chemistry occurred in the mid-20th century with research into high-energy fuels and the discovery of the hydroboration reaction by Herbert C. Brown. britannica.com This work established the utility of boranes, often used as their more stable ether or sulfide (B99878) adducts, in organic synthesis. wikipedia.org
The exploration of boron-nitrogen adducts began even earlier, with the first report of H₃N·BF₃ in 1809. researchgate.net The first amine-borane adduct with only hydride substituents on boron was formed from the direct reaction of trimethylamine and diborane. researchgate.net
The catalyst 4-dimethylaminopyridine (DMAP) rose to prominence later, becoming widely recognized for its exceptional ability to accelerate acylation reactions. commonorganicchemistry.com The understanding of its mechanism, involving the formation of a highly reactive acylpyridinium intermediate, solidified its place as an indispensable tool for organic chemists. wikipedia.org
Research into this compound represents a convergence of these fields. By combining the well-established Lewis acidity of borane with the potent Lewis basicity of DMAP, chemists developed a specific, stable, and effective reagent. More recent research has focused on the specific applications of DMAP-BH₃, for example, as a potent hydrogen atom donor in radical reductions and for desulfurizative reduction to form organic amines. organic-chemistry.org
Scope and Academic Relevance of Detailed Investigation into this compound
The detailed investigation of this compound is academically relevant due to its distinct properties and applications that set it apart from other borane adducts. Its significance lies in its utility as a specialized reagent in organic synthesis. lookchem.com
The primary academic interest in DMAP-BH₃ stems from its role as a powerful and selective reducing agent. lookchem.com It is particularly effective for the reduction of carbonyl compounds. lookchem.com Furthermore, it has been identified as a potent hydrogen atom donor, making it valuable in radical-mediated reactions. organic-chemistry.org For instance, it can act as a boryl radical precursor to facilitate the desulfurizative reduction of thioamides to access amines. organic-chemistry.org The stability and ease of handling of this solid adduct, compared to gaseous diborane or other borane complexes, add to its practical value in the research laboratory. lookchem.com
The study of its structure and bonding, such as the analysis of its crystal structure, provides deeper insights into the nature of the B-N dative bond and non-covalent interactions within the molecule, contributing to the fundamental understanding of Lewis acid-base chemistry. researchgate.netnih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1769-74-0 | lookchem.comchemicalbook.com |
| Molecular Formula | C₇H₁₃BN₂ | lookchem.com |
| Appearance | Colorless liquid or solid | lookchem.com |
| Solubility | Soluble in organic solvents | lookchem.com |
Note: There is conflicting information regarding the molecular formula, with some sources indicating C₇H₁₂BN or C₈H₁₄BN. The formula C₇H₁₃BN₂ corresponds to the adduct of BH₃ and C₇H₁₀N₂ (DMAP).
Table 2: Properties of 4-Dimethylaminopyridine (DMAP)
| Property | Value | Reference |
| CAS Number | 1122-58-3 | wikipedia.org |
| Molecular Formula | C₇H₁₀N₂ | wikipedia.orgnih.gov |
| Molar Mass | 122.17 g/mol | wikipedia.orgnih.gov |
| Appearance | White solid | wikipedia.orgcommonorganicchemistry.com |
| Melting Point | 110-113 °C | wikipedia.org |
| pKa (of conjugate acid) | 9.2 - 9.6 | wikipedia.orgyoutube.com |
Properties
CAS No. |
1769-74-0 |
|---|---|
Molecular Formula |
C8H14BN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Borane Dimethylamino Pyridine and Analogues
Direct Adduct Formation Strategies
The most straightforward approach to synthesizing 4-(borane-dimethylamino)pyridine involves the direct reaction between 4-(dimethylamino)pyridine (DMAP), a powerful nucleophilic catalyst, and a suitable borane (B79455) source. organic-chemistry.orgwikipedia.org This method capitalizes on the strong affinity between the electron-deficient boron atom and the electron-rich nitrogen of the pyridine (B92270) ring.
Synthesis via Borane Precursors (e.g., Borane-Dimethyl Sulfide (B99878) Complex)
A prevalent and convenient method for the synthesis of amine-borane adducts, including this compound, employs the borane-dimethyl sulfide complex ((CH₃)₂S·BH₃). nih.govborates.today This reagent is a stabilized source of borane that is commercially available and easier to handle than gaseous diborane (B8814927). borates.today The synthesis is typically achieved by reacting 4-(dimethylamino)pyridine with the borane-dimethyl sulfide complex. nih.gov The more volatile dimethyl sulfide is displaced by the stronger Lewis base, DMAP, to form the stable this compound adduct. nih.gov This substitution reaction is generally exothermic and spontaneous. nih.gov
The general reaction can be represented as: (CH₃)₂NC₅H₄N + (CH₃)₂S·BH₃ → (CH₃)₂NC₅H₄N·BH₃ + (CH₃)₂S
This method is widely applicable for the synthesis of various amine-borane adducts and is favored for its operational simplicity. nih.govorgsyn.org
Optimization of Reaction Conditions and Solvent Effects
The efficiency of the direct adduct formation can be influenced by several factors, including the choice of solvent and reaction temperature. While the reaction is often carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), other solvents such as dichloromethane, toluene, and hexanes are also compatible. nih.govborates.today The selection of the solvent can impact the solubility of the reactants and the final product, as well as the ease of product isolation.
For instance, a study on the synthesis of various amine-borane adducts utilized anhydrous diethyl ether as the solvent at ambient temperature. nih.gov In some procedures involving borane-dimethyl sulfide complex, the reaction is initiated at a reduced temperature (e.g., 0-7 °C) and then allowed to proceed at a different temperature. orgsyn.orgreddit.com The optimization of these conditions is crucial for achieving high yields and purity of the desired this compound.
Derivatization Approaches from Pre-formed Adducts
Modifying the this compound structure after its initial formation opens avenues for creating a diverse range of analogues with tailored properties.
Introduction of Additional Functionalities on the Pyridine Ring
Further functionalization of the pyridine ring in this compound can lead to the development of novel compounds with specific applications. For example, a study detailed the synthesis of a 4-(dimethylamino)pyridine derivative, 4-(dimethylamino)pyridinium (B8497252) propylthioacetate (DMAP-PTA), which was then used to coat gold nanoparticles. nih.gov This involved a multi-step synthesis starting from DMAP, indicating the potential for introducing various functional groups. nih.gov
Synthesis of Chiral Derivatives for Asymmetric Applications
The development of chiral versions of this compound is of significant interest for applications in asymmetric catalysis. One approach involves the synthesis of homodimeric 4-(N,N-dimethylamino)pyridine carbamate (B1207046) derivatives. researchgate.net This chemoenzymatic route utilizes optically active diamines as starting materials to produce chiral dimeric compounds, which have potential as ligands or nucleophilic catalysts in asymmetric synthesis. researchgate.net Another example is the synthesis of α-methylbenzylamine borane, a chiral amine-borane adduct, which highlights the possibility of creating chiral borane complexes with pyridine-containing structures. nih.gov
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of heteroaromatic amine-boranes, including those based on pyridine, greener protocols are being explored. consensus.app One such approach involves the in situ generation of a transient sodium monohydroxyborohydride, which then reacts with the amine in ethyl acetate (B1210297) at room temperature. consensus.app This method avoids the use of tetrahydrofuran, a traditional solvent for amine-borane synthesis, and instead uses a heterogeneous dual-solvent system with water. consensus.app This makes the process more economical and environmentally benign for large-scale production. consensus.app
Furthermore, solvent-free synthesis methods, such as those used for preparing 1,4-dihydropyridines, exemplify the broader trend in green chemistry to reduce or eliminate the use of volatile organic solvents. nih.gov Microwave-assisted synthesis is another green chemistry tool that can lead to shorter reaction times, higher yields, and purer products in the synthesis of pyridine derivatives. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive insights into the solid-state structure of 4-(borane-dimethylamino)pyridine, revealing precise details about its molecular geometry, bond parameters, and the intricate network of intermolecular interactions that govern its crystal packing.
Analysis of Molecular Geometry and Intramolecular Bond Parameters
Crystallographic studies of this compound and its derivatives show that the boron atom adopts a tetrahedral geometry, consistent with sp³ hybridization. nih.gov The bond lengths and angles within the molecule provide valuable information about its electronic structure. The nitrogen atom of the dimethylamino group is essentially sp² hybridized and nearly coplanar with the pyridine (B92270) ring, which suggests π-donation from the dimethylamino group into the aromatic system. nih.gov The C-B and B-N bond lengths are within the expected range for single bonds. nih.gov
Table 1: Selected Intramolecular Bond Parameters for a 4-(dimethylamino)pyridine-borane Adduct
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| Torsion Angles | |
| C13—N2—C10 | 121.0 (1) |
| C13′—N2′—C10′ | 122.2 (1) |
| C13—N2—C10—C11 | 2.4 (2) |
| C13′—N2′—C10′—C11′ | 3.4 (1) |
Data sourced from a study on a 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane, which provides insight into the geometry of the 4-(dimethylamino)pyridine fragment in borane (B79455) adducts. nih.gov
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for confirming the structure of this compound in solution and for studying its dynamic behavior.
Comprehensive ¹H, ¹³C, and ¹¹B NMR Chemical Shift Analysis for Structural Confirmation
The ¹H, ¹³C, and ¹¹B NMR spectra of this compound provide a detailed fingerprint of its molecular structure in solution. rsc.org The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamino group. The ¹³C NMR spectrum reveals the chemical environments of all carbon atoms in the molecule. The ¹¹B NMR spectrum is particularly informative for borane adducts, with the chemical shift and coupling constant providing direct evidence of the boron's coordination environment. rsc.org
Table 2: NMR Chemical Shift Data for 4-(dimethylamino)pyridine-borane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |
|---|---|---|
| ¹H NMR | ||
| Pyridine-H | 8.00-7.93 | m |
| Pyridine-H | 6.50-6.44 | m |
| N(CH₃)₂ | 3.09 | s |
| BH₃ | 3.00-1.80 | br q |
| ¹³C NMR | ||
| C (pyridine) | 154.3 | |
| C (pyridine) | 146.3 | |
| C (pyridine) | 106.3 | |
| N(CH₃)₂ | 39.7 | |
| ¹¹B NMR | -14.33 | q, J = 95 Hz |
Data sourced from a study on amine-boranes. rsc.org m = multiplet, s = singlet, br q = broad quartet, q = quartet.
Dynamic NMR Studies for Investigating Ligand Exchange and Conformational Dynamics
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study chemical processes that occur on the NMR timescale, such as ligand exchange and conformational changes. dntb.gov.uanih.gov While specific DNMR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of DNMR are applicable to understanding potential dynamic processes in this molecule. For instance, variable-temperature NMR experiments could be employed to investigate the kinetics of borane exchange with other Lewis bases or to study the rotational dynamics around the C-N bond of the dimethylamino group. Such studies provide valuable thermodynamic and kinetic parameters for these dynamic equilibria. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are a composite of vibrations from the pyridine ring, the dimethylamino group, and the borane moiety, with notable shifts resulting from the dative bond between the pyridine nitrogen and the borane group.
The formation of the B-N dative bond is a key feature, and its vibrational signature is of significant interest. Studies on the related pyridine-borane (PyBH₃) complex show that the B-N stretching motion is not an isolated vibration but is coupled with the vibrational modes of the pyridine ring. acs.orgnih.gov This coupling results in multiple bands with B-N stretching character, typically observed in the Raman spectra at approximately 714 cm⁻¹ and 1093 cm⁻¹. nih.gov These modes experience shifts to higher energy compared to the vibrations of neat pyridine, a phenomenon linked to the significant charge transfer occurring upon the formation of the dative bond. acs.orgnih.govnih.gov
The vibrational modes of the pyridine ring itself are perturbed by the complexation with borane. For instance, in the pyridine-borane complex, the ν₁ (ring breathing) and ν₆ₐ (in-plane ring deformation) modes are observed to shift to higher energy in the Raman spectrum. nih.gov A similar effect is expected for this compound. Theoretical calculations on 4-(dimethylamino)pyridine (DMAP) have been used to assign its fundamental vibrational modes, providing a baseline for understanding the borane complex. nih.gov
The dimethylamino group introduces its own characteristic vibrations, primarily C-N stretching and methyl group deformations. The borane group (BH₃) exhibits symmetric and asymmetric stretching and bending modes, which are also influenced by the coordination to the pyridine nitrogen.
A summary of the expected characteristic vibrational frequencies for this compound, based on data from the parent DMAP molecule and pyridine-borane complexes, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group/Motion |
| B-H Stretching | ~2300 - 2400 | BH₃ group stretches |
| C-H Stretching (Aromatic) | ~3000 - 3100 | Pyridine ring C-H stretches |
| C-H Stretching (Aliphatic) | ~2800 - 3000 | Methyl group C-H stretches |
| C=C, C=N Ring Stretching | ~1400 - 1650 | Pyridine ring vibrations (shifted upon complexation) |
| CH₃ Bending | ~1350 - 1470 | Methyl group scissoring and asymmetric bending |
| B-N Dative Bond Stretching (Coupled) | ~700 - 1100 | Coupled B-N stretch and pyridine ring modes |
| Ring Breathing/Deformation | ~990 - 1050 | Pyridine ring breathing mode (shifted upon complexation) |
This table is interactive and presents inferred data based on spectroscopic studies of related compounds. nih.govnih.gov
Advanced Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Composition
Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS), are indispensable for determining the exact molecular composition and for unraveling the complex fragmentation pathways of a molecule like this compound.
Upon ionization, typically via electrospray ionization (ESI), the molecule can form a protonated species, [M+H]⁺, or a radical molecular cation, [M]⁺•. nih.gov The subsequent fragmentation of these precursor ions in the gas phase provides a structural fingerprint of the molecule.
The fragmentation of organoboron compounds can be complex. For nucleotide analogues containing a boranophosphate group, a characteristic fragmentation pathway involves the cleavage of the P-B bond. nih.gov By analogy, a primary and highly probable fragmentation pathway for this compound would be the cleavage of the dative N-B bond. This would result in the loss of the borane group (BH₃) as a neutral species, leading to the formation of the 4-dimethylaminopyridinium cation.
Another common fragmentation process in mass spectrometry is alpha-cleavage, which is initiated by a radical site on a heteroatom. libretexts.org If a radical cation [M]⁺• is formed on the pyridine nitrogen, it could initiate cleavage of an adjacent bond. Inductive cleavage is another possible pathway, where a charged site withdraws electrons from an adjacent bond, causing it to break. youtube.com
The high-resolution capabilities of instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers allow for the unambiguous assignment of elemental formulas to both the parent ion and its various fragment ions, confirming the molecular composition. nih.gov
The proposed key fragmentation pathways for this compound are summarized in the following table.
| Precursor Ion | Proposed Fragmentation Pathway | Key Fragment Ion(s) | m/z (of Fragment) |
| [M+H]⁺ | Neutral loss of borane (BH₃) via N-B bond cleavage. | 4-dimethylaminopyridinium cation | 123.09 |
| [M+H]⁺ | Fragmentation of the dimethylamino group (loss of CH₃). | [M+H - CH₃]⁺ | 122.08 |
| [M]⁺• | Cleavage of N-B dative bond. | 4-dimethylaminopyridine (B28879) radical cation | 122.08 |
| [M]⁺• | Alpha-cleavage at the dimethylamino group (loss of CH₃ radical). | [M - CH₃]⁺ ion | 120.07 |
This interactive table outlines plausible fragmentation patterns based on established mass spectrometry principles and data from analogous structures. nih.govlibretexts.org
Electronic Structure, Bonding Nature, and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure Analysis
At the heart of understanding 4-(borane-dimethylamino)pyridine lies the application of quantum chemical calculations, particularly Density Functional Theory (DFT). These methods provide a powerful framework for dissecting the molecule's electronic properties, offering insights that complement experimental observations.
Natural Bond Orbital (NBO) Analysis of the Boron-Nitrogen Dative Bond Character
Natural Bond Orbital (NBO) analysis is a crucial tool for interpreting the nature of the dative bond between the borane (B79455) (BH₃) group and the pyridinic nitrogen. This analysis partitions the complex molecular wavefunction into localized, chemically intuitive units such as bonds, lone pairs, and core orbitals.
In the case of this compound, NBO analysis reveals a significant degree of charge transfer from the nitrogen of the pyridine (B92270) ring to the boron atom of the borane moiety. This transfer is characteristic of a dative covalent bond. The analysis quantifies the occupancy of the B-N bonding orbital, which is typically found to be close to two electrons, confirming a strong interaction. Furthermore, it allows for the examination of donor-acceptor interactions between the filled lone pair orbital of the nitrogen and the empty p-orbital of the boron. The stabilization energy associated with this interaction provides a quantitative measure of the B-N bond strength.
In a related adduct, 4-(dimethylamino)pyridine–4-methoxyphenylborane, the nitrogen of the dimethylamino group is sp² hybridized and nearly coplanar with the pyridine ring, which is consistent with π-donation into the ring system. nih.govresearchgate.net
Elucidation of Molecular Orbital Contributions and Frontier Orbital Analysis
The molecular orbitals (MOs) of this compound dictate its reactivity and spectroscopic properties. Frontier orbital analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.
The HOMO is typically localized on the 4-(dimethylamino)pyridine fragment, specifically with significant contributions from the π-system of the pyridine ring and the lone pair of the dimethylamino group. This indicates that the molecule will act as an electron donor from this region in chemical reactions.
Conversely, the LUMO is predominantly centered on the borane moiety, specifically the antibonding orbitals associated with the B-H bonds. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity. In pyridine-borane complexes, P,B-functionalization has been shown to significantly reduce the HOMO-LUMO gap. researchgate.net
Analysis of Charge Distribution and Electrostatic Potentials
The distribution of electron density within this compound is highly polarized due to the differing electronegativities of the constituent atoms and the nature of the B-N dative bond. Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution, highlighting regions of positive and negative potential. nih.govresearchgate.net
Typically, the MEP reveals a region of high negative electrostatic potential around the borane hydrogens, reflecting their hydridic character. The pyridine ring exhibits a more complex potential landscape, with the nitrogen of the dimethylamino group being a site of negative potential, while the hydrogen atoms of the ring are more electropositive. nih.gov The pyridinic nitrogen, being engaged in the dative bond, shows a reduced negative potential compared to the free pyridine. This charge distribution is crucial for understanding intermolecular interactions and the regioselectivity of reactions. Studies on related pyridine derivatives show that electron-donating substituents increase negative potential, while electron-withdrawing groups decrease it. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The this compound molecule possesses conformational flexibility, primarily related to the rotation around the C-N bond of the dimethylamino group and the B-N bond. Computational methods can be used to map the potential energy surface (PES) associated with these rotations. rsc.org
By systematically varying the dihedral angles and calculating the corresponding energies, a detailed PES can be constructed. This map reveals the global and local energy minima, which correspond to the most stable conformations, as well as the transition states that connect them. For pyridine-borane adducts, the staggered conformation around the B-N bond is generally favored over the eclipsed conformation to minimize steric hindrance between the hydrogens of the borane and the substituents on the pyridine ring. The dimethylamino group's rotational barrier provides insight into the extent of its electronic conjugation with the pyridine ring.
Theoretical Investigations of Intramolecular Interactions and Substituent Effects on Pyridine Aromaticity
The formation of the borane adduct significantly influences the electronic structure and aromaticity of the pyridine ring. The electron-withdrawing nature of the borane group, through the dative bond, can modulate the π-electron delocalization within the ring. chemrxiv.org
Computational studies employ various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), to quantify these changes. The presence of the dimethylamino group, a strong electron-donating group at the 4-position, counteracts the effect of the borane by pushing electron density into the ring. This interplay between the electron-donating substituent and the electron-withdrawing borane adduct is a key feature of the molecule's electronic structure. Theoretical studies show that electron-donating groups generally enhance the aromaticity of the pyridine ring.
Furthermore, weak intramolecular interactions, such as dihydrogen bonds between the hydridic B-H protons and the C-H protons of the pyridine ring, can be identified and characterized through computational analysis. nih.gov
Computational Mechanistic Elucidation of Reactivity Pathways and Transition States
DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, a complete energy profile for a given reaction pathway can be constructed. nih.gov
For instance, in reactions where this compound acts as a reducing agent, computational studies can map out the stepwise transfer of hydride from the borane moiety. organic-chemistry.org The calculated activation barriers for different potential pathways can help to predict the most likely mechanism. These studies have been crucial in understanding the regioselectivity and stereoselectivity observed in reactions catalyzed or mediated by pyridine-borane complexes. acs.org For example, mechanistic studies have shown that coordination of a B₃H₇ unit to pyridine facilitates intramolecular charge transfer, leading to specific alkylation and acylation reactions. nih.gov
Reactivity and Fundamental Reaction Mechanisms
Hydride Transfer Chemistry and Reduction Pathways
4-(Borane-dimethylamino)pyridine, also known as DMAP-borane, is a versatile reagent in organic synthesis, primarily recognized for its role in reduction and hydroboration reactions. Its reactivity stems from the B-H bond, which can participate in both hydride transfer and hydrogen atom transfer processes.
Role as a Hydrogen Atom Donor in Radical Reductions
DMAP-borane has been identified as an effective hydrogen atom donor in radical reduction reactions. This capability is particularly useful in radical chain processes where a hydrogen atom is required to propagate the chain. The transfer of a hydrogen atom from the borane (B79455) moiety to a radical species results in the reduction of the radical and the formation of a boryl radical.
Generation and Reactivity as a Boryl Radical Precursor
The homolytic cleavage of the B-H bond in this compound, typically initiated by a radical initiator, generates a 4-(dimethylamino)pyridinylboryl radical. This boryl radical is a key intermediate in various radical-mediated transformations. It can participate in cascade reactions, demonstrating its utility in the construction of complex molecular architectures. For instance, it has been employed in radical cascade reactions for the synthesis of polysubstituted piperidines.
Chemoselective Reductions (e.g., Aldehydes in the Presence of Ketones)
Hydroboration Reactions of Unsaturated Substrates and Mechanistic Considerations
This compound serves as a convenient and stable source of borane for hydroboration reactions of alkenes and alkynes. The reaction proceeds via the addition of the B-H bond across the carbon-carbon multiple bond. Mechanistically, the reaction is believed to involve the dissociation of the DMAP-borane complex to provide a low concentration of free borane (BH3), which then rapidly reacts with the unsaturated substrate. The regioselectivity of the addition typically follows anti-Markovnikov principles, with the boron atom adding to the less substituted carbon atom. The resulting organoborane can then be subjected to various transformations, such as oxidation to an alcohol or amination.
Differentiating Borane-Mediated vs. Hydride-Mediated Reactivity
The reactivity of this compound can be broadly categorized as either borane-mediated or hydride-mediated.
Borane-mediated reactivity involves the direct participation of the borane moiety (BH3) or the boryl radical. In these reactions, the boron atom is directly involved in the bond-forming or bond-breaking steps, such as in hydroboration or radical reactions.
Hydride-mediated reactivity involves the transfer of a hydride ion (H-) from the borane complex to an electrophilic center. This is the operative mechanism in the reduction of carbonyl compounds and other polar functional groups.
The specific reaction pathway is often dictated by the substrate and the reaction conditions. For instance, the presence of a radical initiator will favor a radical pathway (borane-mediated), while the presence of an electrophilic carbonyl group will favor a hydride transfer mechanism.
Lewis Acid-Base Adduct Chemistry and Dissociation Dynamics
This compound is a stable Lewis acid-base adduct formed between the Lewis acidic borane (BH3) and the Lewis basic nitrogen atom of the pyridine (B92270) ring in 4-(dimethylamino)pyridine. The stability of this adduct is a key factor in its utility as a reagent, rendering it a solid that is easier and safer to handle than gaseous diborane (B8814927).
The dissociation of this adduct is a crucial step for many of its reactions, as it liberates borane, which is often the active species. The equilibrium between the adduct and its dissociated components is influenced by factors such as temperature and the presence of other Lewis acids or bases. The dimethylamino group on the pyridine ring enhances the electron density on the nitrogen atom, leading to a stronger B-N bond compared to the pyridine-borane adduct. This increased stability modulates the reactivity of the borane, making it a milder and more selective reducing agent.
The dissociation dynamics can be represented by the following equilibrium:
DMAP-BH3 ⇌ DMAP + BH3
The position of this equilibrium is critical in determining the rate and outcome of reactions involving DMAP-borane.
Factors Influencing Adduct Stability and Boron-Nitrogen Bond Strength
The stability of the this compound adduct and the strength of its B-N dative bond are influenced by a combination of electronic and steric factors. The primary determinant is the high Lewis basicity of the pyridine nitrogen atom in 4-(dimethylamino)pyridine (DMAP).
Electronic Effects: The potent electron-donating dimethylamino group at the C4 position of the pyridine ring significantly increases the electron density on the ring nitrogen through a resonance effect. valpo.edu This enhanced nucleophilicity makes the pyridine nitrogen a strong Lewis base, capable of forming a stable dative bond with the vacant p-orbital of the Lewis acidic borane (BH₃). iucr.org The planarity of the dimethylamino group with the pyridine ring, as observed in crystal structures of related adducts, confirms a significant sp² hybridization of the amino nitrogen, which facilitates this π-donation into the aromatic system. iucr.orgnih.gov In a related 4-(dimethylamino)pyridine–4-methoxyphenylborane adduct, the B-N bond lengths were determined to be approximately 1.595 Å and 1.597 Å, consistent with a formal B-N single bond. researchgate.net
Steric Effects: While electronic factors are dominant in the case of the unsubstituted borane (BH₃) adduct, steric hindrance can play a crucial role in adduct stability. Bulky substituents on either the borane or the pyridine ring can weaken the B-N bond or prevent adduct formation altogether. In the absence of significant steric hindrance, the strong electronic stabilization leads to a robust Lewis acid-base pair. libretexts.org
| Factor | Description | Impact on B-N Bond Strength | Reference Example |
|---|---|---|---|
| Electronic Effects (Lewis Basicity) | The electron-donating -N(CH₃)₂ group increases electron density on the pyridine nitrogen via resonance. | Increases (Stronger Bond) | DMAP is a stronger base and more nucleophilic than pyridine, leading to a more stable borane adduct. youtube.commdpi.com |
| Steric Hindrance | Bulky substituents on the borane or near the pyridine nitrogen can physically impede bond formation. | Decreases (Weaker Bond or No Adduct) | Sterically hindered phosphines and boranes may fail to form a classical adduct, leading to "frustrated" pairs. libretexts.org |
| Lewis Acidity of Borane | Electron-withdrawing groups on the boron (e.g., halogens) increase its Lewis acidity. | Increases (Stronger Bond) | B(C₆F₅)₃ forms very stable adducts with Lewis bases due to its high Lewis acidity. acs.org |
| Solvent Polarity | Polar solvents can stabilize charged intermediates that may arise from bond heterolysis. | Can Decrease (May Favor Dissociation) | The stability of charge-transfer complexes is often solvent-dependent. nih.gov |
Ligand Exchange and Trans-Adduct Formation Reactions
The B-N dative bond in this compound is subject to equilibrium dynamics, allowing for ligand exchange and the formation of new adducts (trans-adduct formation). These reactions are governed by the relative Lewis acidity and basicity of the competing species.
A general principle of Lewis adduct chemistry is that a stronger Lewis base can displace a weaker one from an adduct. youtube.com Consequently, if this compound is treated with a Lewis base that is significantly stronger than DMAP, the new base can displace DMAP to form a new borane adduct.
L' + DMAP-BH₃ ⇌ L'-BH₃ + DMAP (where L' is a stronger Lewis base)
Conversely, a stronger Lewis acid can abstract the DMAP ligand from the borane. For example, a research study on a phosphinine-borane adduct (phosphinine-BH₃) noted that its formation was in equilibrium with the BH₃·SMe₂ starting material, indicating a competition between dimethylsulfide and the phosphinine for the Lewis acidic borane. nih.gov This illustrates that the relative stability of adducts dictates the position of the equilibrium in ligand exchange scenarios. Similarly, in the context of phosphine-borane adducts, ligand exchange reactions have been observed where one phosphidoborane ligand displaces another at a platinum metal center. nih.gov
Interactions in Frustrated Lewis Pair Systems (FLP Chemistry)
While 4-(dimethylamino)pyridine and borane readily form a classical Lewis adduct, the principles of their interaction are relevant to the field of Frustrated Lewis Pair (FLP) chemistry. An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a stable adduct. libretexts.org This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules like H₂, CO₂, and olefins. libretexts.orgscispace.com
Amine-boranes are a foundational class of compounds in the development of FLP chemistry. iucr.org If either the DMAP molecule or the borane were substituted with sufficiently bulky groups, the formation of the direct B-N dative bond would be sterically hindered. In such a scenario, the unquenched Lewis acid (boron) and Lewis base (nitrogen) sites could function as an FLP. libretexts.org The reactivity would then be characterized by the cooperative action of the two centers on a substrate molecule, rather than a simple adduct formation. This concept has been explored in naphthyl-bridged amino-borane systems, where steric and electronic tuning can modulate the B-N interaction, leading to FLP-type reactivity. rsc.org
Reactions Involving Boron-Nitrogen Bond Activation and Transformations
The dative B-N bond in this compound is not inert and its cleavage is central to the compound's potential role in catalysis and its reactivity with other electrophilic or nucleophilic species.
Cleavage and Re-formation of the B-N Dative Bond in Catalytic Cycles
For this compound to function as a catalyst, the B-N bond must be capable of reversible cleavage and re-formation. This concept is well-established for DMAP itself in nucleophilic catalysis, such as in esterification reactions. wikipedia.org In a typical DMAP-catalyzed acylation, the pyridine nitrogen attacks an acylating agent (e.g., acetic anhydride), displacing a leaving group and forming a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by a nucleophile (e.g., an alcohol), transferring the acyl group and regenerating a protonated DMAP. A base then deprotonates the DMAP, reforming the catalyst for the next cycle. wikipedia.orgacademie-sciences.fr
A similar catalytic cycle can be envisioned for the borane adduct, where the adduct serves as a stabilized precursor or "protected" form of the catalyst. A reaction could be initiated by a process that temporarily cleaves the B-N bond, freeing the highly nucleophilic DMAP to enter a catalytic cycle. The borane could then re-associate with the DMAP at the end of the cycle. Methods for the cleavage of borane-amine adducts, for example via palladium-catalyzed methanolysis, demonstrate that this bond can be broken under specific chemical conditions. organic-chemistry.org
Reactivity with Pnictogen-Containing Compounds and Formation of Multiple Bonds
Research has shown that the borane moiety in ligands can interact directly with pnictogen-containing functional groups, such as nitriles (R-C≡N). In a study involving a diphosphine nickel complex with pendant borane groups, the system was shown to cooperatively coordinate nitriles. rsc.org X-ray crystallography and NMR spectroscopy revealed that while the nickel center binds the nitrile, a pendant borane group forms a dative B-N interaction with the nitrile's nitrogen atom. rsc.org This demonstrates the ability of the borane Lewis acid to interact with the nitrogen lone pair of the nitrile, even when part of a larger molecular system.
The same study highlighted the specificity of this interaction, as the analogous reaction with a phosphaalkyne (R-C≡P), a heavier pnictogen analogue of a nitrile, did not result in a B-P interaction. rsc.org This suggests that the electronic and steric properties of the pnictogen atom are critical in determining the reactivity with the borane moiety.
| Pnictogen Compound | Reactivity with Borane Moiety | Nature of Interaction | Reference Finding |
|---|---|---|---|
| Nitriles (R-C≡N) | Reactive | Formation of a dative B-N bond with the nitrile nitrogen. | A nickel complex with borane-containing ligands cooperatively binds nitriles, showing a clear B-N interaction with a bond length of 1.629(2) Å. rsc.org |
| Phosphaalkynes (R-C≡P) | Unreactive | No B-P interaction observed. | In the same nickel system, the pendant borane groups do not engage with the nickel-bound phosphaalkyne unit. rsc.org |
Electrophilic and Nucleophilic Reactivity at the Boron and Pyridine Moieties
The formation of the B-N adduct significantly modifies the reactivity of the individual borane and DMAP components. The nucleophilicity of the pyridine nitrogen is quenched, and the electrophilicity of the boron center is attenuated. However, residual reactivity at both centers, as well as at other sites within the molecule, persists.
Electrophilic Reactivity at Boron: The boron atom in the adduct is coordinatively saturated, making it much less electrophilic than free borane. However, the B-H bonds retain hydridic character, making them potential sites for reaction. The adduct can act as a potent hydrogen atom donor in radical reductions. organic-chemistry.org Furthermore, electrophilic boranes are known to participate in electrophilic aromatic substitution reactions. researchgate.net While the adduct form is less reactive, a dissociative equilibrium could transiently generate free borane, which could then engage in such reactions.
Nucleophilic Reactivity at the Pyridine Moiety: The primary nucleophilic site of DMAP, the pyridine nitrogen, is blocked by coordination to the borane. valpo.edu This is a consequence of the high electron density at this position due to resonance donation from the dimethylamino group. valpo.edu With the pyridine nitrogen occupied, the next most nucleophilic site is the nitrogen atom of the dimethylamino group. While less basic than the pyridine nitrogen, this site can still react. For instance, studies on protonation of DMAP derivatives have shown that under strongly acidic conditions, protonation can occur at the dimethylamino group. nih.gov This indicates that the dimethylamino nitrogen retains Lewis basic character and could react with strong electrophiles, especially when the more nucleophilic pyridine nitrogen is blocked.
Mechanistic Investigations Utilizing Kinetic Isotope Effects and Spectroscopic Probes
Mechanistic investigations into the reactivity of pyridine-borane adducts, including this compound, leverage sophisticated techniques to elucidate the intricate details of reaction pathways. Among the most powerful tools for this purpose are kinetic isotope effects (KIEs) and various spectroscopic probes. These methods provide invaluable insights into the transition states and intermediates that govern the course of chemical transformations.
The study of kinetic isotope effects involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. For borane adducts, the substitution of hydrogen with deuterium (B1214612) (D) is particularly informative for reactions involving the transfer of a hydride ion (H⁻), a fundamental process in the chemistry of these compounds. A primary kinetic isotope effect (kH/kD > 1) is typically observed when the B-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the symmetry and nature of the transition state.
While specific KIE data for this compound is not extensively documented in publicly available literature, studies on analogous pyridine-borane systems offer a clear precedent for the application of this technique. For instance, investigations into the hydrolysis of pyridine-diphenylborane have utilized isotope effects to probe the mechanism of hydride transfer. Such studies are crucial for understanding whether the hydride transfer is concerted or stepwise and the degree to which the B-H bond is cleaved in the transition state.
An illustrative data table for a hypothetical hydride transfer reaction from a pyridine-borane adduct is presented below. This table showcases the kind of data that would be generated in such a study and its interpretation.
| Reactant Pair | Solvent | Temperature (°C) | kH (s⁻¹) | kD (s⁻¹) | kH/kD (KIE) | Interpretation |
|---|---|---|---|---|---|---|
| Pyridine-Borane + Acceptor A | Tetrahydrofuran (B95107) | 25 | 2.5 x 10⁻⁴ | 5.0 x 10⁻⁵ | 5.0 | Significant primary KIE suggests B-H bond cleavage is in the rate-determining step. The transition state is likely symmetric. |
| Pyridine-Borane + Acceptor B | Dichloromethane | 25 | 1.8 x 10⁻³ | 1.6 x 10⁻³ | 1.1 | Small KIE suggests B-H bond cleavage is not the sole rate-determining step, or the transition state is highly asymmetric (early or late). |
| Pyridine-Borane + Acceptor A | Tetrahydrofuran | 50 | 9.8 x 10⁻⁴ | 2.2 x 10⁻⁴ | 4.5 | KIE decreases slightly with temperature, consistent with theoretical models of primary isotope effects. |
Spectroscopic probes are indispensable for identifying and characterizing the species involved in the reaction pathway of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Can be used to monitor the disappearance of the B-H protons (often a broad quartet) and the appearance of new signals corresponding to the products. Changes in the chemical shifts of the pyridine ring protons can provide evidence for changes in the electronic environment of the pyridine moiety during the reaction.
¹¹B NMR: This is a crucial technique for studying borane chemistry. The chemical shift and multiplicity of the boron signal are highly sensitive to its coordination environment. For example, a four-coordinate boron in a pyridine-borane adduct will have a characteristic chemical shift and will appear as a quartet due to coupling with the three attached hydrogens. The formation of intermediates or products with different boron coordination numbers can be readily detected. Studies on related pyridine borane derivatives have successfully used ¹H and ¹¹B NMR to identify stable dearomatized dihydropyridine (B1217469) intermediates. rsc.org
¹³C and ¹⁵N NMR: These techniques can provide further structural information and insights into changes in bonding and electron density at the carbon and nitrogen atoms throughout the reaction. Multinuclear NMR studies, including ¹¹⁹Sn NMR, have been employed to investigate the formation of adducts between substituted pyridines and boranes.
Infrared (IR) Spectroscopy:
The B-H stretching frequency in the IR spectrum (typically in the range of 2200-2500 cm⁻¹) is a diagnostic tool for the presence of the borane adduct. The disappearance of this band can be used to monitor the progress of a reaction involving the cleavage of the B-H bond.
Changes in the vibrational modes of the pyridine ring can also be observed, providing information about the electronic and structural changes occurring at the Lewis base part of the molecule.
By combining the quantitative data from kinetic isotope effect studies with the qualitative and structural information obtained from spectroscopic probes, a detailed and comprehensive picture of the reaction mechanism of this compound and related compounds can be constructed. These investigations are fundamental to the rational design of new reagents and catalysts based on pyridine-borane adducts.
Catalytic Applications and Mechanistic Elucidation
Organocatalysis Mediated by 4-(borane-dimethylamino)pyridine
This compound serves as a versatile organocatalyst, participating in a range of chemical transformations. Its catalytic activity stems from the unique interplay between the nucleophilic 4-(dimethylamino)pyridine (DMAP) moiety and the Lewis acidic borane (B79455) group.
Nucleophilic Catalysis in Acylation and Esterification Reactions (general DMAP analogy)
Similar to its parent compound, 4-(dimethylamino)pyridine (DMAP), the borane adduct, this compound, can act as a nucleophilic catalyst in acylation and esterification reactions. youtube.comwikipedia.orgepa.gov The general mechanism, analogous to that of DMAP, involves the initial reaction of the catalyst with an acylating agent, such as an acid anhydride. wikipedia.org This forms a highly reactive N-acylpyridinium intermediate. The alcohol or amine substrate then attacks this activated intermediate, leading to the formation of the corresponding ester or amide and regenerating the catalyst. youtube.com The electron-donating dimethylamino group enhances the nucleophilicity of the pyridine (B92270) nitrogen, making it a more effective catalyst than pyridine alone. youtube.com While the borane group's primary role in this context is often to stabilize the DMAP, its Lewis acidity can also influence the reaction environment. nih.gov The use of DMAP and its derivatives is well-established for various esterification techniques, including the Steglich and Yamaguchi esterifications. youtube.com
Catalysis in Amidation Reactions (e.g., Direct Amidation)
A significant application of borane-pyridine complexes, including this compound, is in the direct amidation of carboxylic acids and amines. mdpi.comnih.gov This method offers an efficient route to form secondary and tertiary amides. nih.gov The use of a liquid catalyst like pyridine-borane can offer advantages in terms of solubility and handling compared to solid catalysts. mdpi.com
The proposed mechanism for direct amidation catalyzed by borane-pyridine complexes involves the activation of the carboxylic acid by the borane moiety. mdpi.com It is suggested that a key intermediate, a triacyloxyborane-amine complex, is formed through the successive dehydrogenative addition of the carboxylic acid to the pyridine borane. mdpi.com This activated intermediate is then susceptible to nucleophilic attack by the amine, which leads to the formation of the desired amide bond. mdpi.com The reaction often requires elevated temperatures, with solvents like xylenes (B1142099) proving effective. mdpi.com While extensive research has been conducted on amide bond formation, including computational studies to understand competing reaction mechanisms in aqueous solutions, the specific role of the borane in facilitating this transformation is a key area of investigation. tunonlab.comnih.gov
The direct amidation catalyzed by pyridine-borane exhibits a broad substrate scope, accommodating a variety of aromatic and aliphatic carboxylic acids and amines. mdpi.comnih.gov The reaction demonstrates good tolerance for various functional groups, including potentially reactive halo, nitro, and alkene substituents. mdpi.comnih.gov This chemoselectivity makes it a valuable tool for the synthesis of complex molecules.
Below is a table summarizing the substrate scope for the direct amidation reaction catalyzed by pyridine-borane, with representative examples.
| Carboxylic Acid | Amine | Product | Yield (%) |
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 |
| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 92 |
| Cyclohexanecarboxylic acid | Aniline | N-Phenylcyclohexanecarboxamide | 78 |
| 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 91 |
| Phenylacetic acid | 4-Nitroaniline | 2-Phenyl-N-(4-nitrophenyl)acetamide | 60 |
Data compiled from a study on pyridine-borane catalyzed amidation. mdpi.com The reaction conditions typically involve 5 mol% of the catalyst in refluxing xylenes for 12 hours.
Catalysis in Reduction and Hydroboration Reactions
This compound is also recognized as a potent hydrogen atom donor, finding application in radical reduction reactions. organic-chemistry.org The borane moiety is central to this reactivity. Furthermore, borane catalysts, in general, are utilized in the hydroboration of various unsaturated compounds. The development of borane-catalyzed hydroboration/hydrogenation cascade reactions has been a significant advancement for the reduction of substrates like pyridines. acs.org
The development of enantioselective reduction methods for prochiral substrates, such as ketones, is a crucial area of organic synthesis. While specific examples detailing the use of chiral versions of this compound for this purpose are not prevalent in the provided search results, the broader field of asymmetric reduction using borane reagents is well-established. Chiral catalysts, often in combination with a borane source like catecholborane, are employed to achieve high enantioselectivity in the reduction of prochiral ketones. nih.gov The steric and electronic properties of the catalyst and the substrate play a critical role in determining the degree of enantiomeric excess. nih.gov The principles established in these systems could potentially be applied to develop chiral analogues of this compound for asymmetric reductions.
Applications in Advanced Materials Science and Functional Systems
Integration into Supramolecular Architectures and Self-Assembled Systems
The formation of the dative bond between the electron-donating 4-dimethylaminopyridine (B28879) (DMAP) and the electron-accepting borane (B79455) (BH₃) moiety is the primary feature that drives the integration of 4-(borane-dimethylamino)pyridine into supramolecular structures. The resulting molecule possesses distinct regions of charge separation and hydrogen-bonding capabilities that facilitate its participation in self-assembly processes.
The molecular structure of DMAP-borane adducts reveals key intermolecular interactions that govern their packing in the solid state. While dihydrogen bonds (B-H···H-N) are a common feature in many amine-borane adducts, in the case of this compound and its derivatives, other weak interactions play a crucial role. nih.gov For instance, in the crystal structure of the related adduct, 4-(dimethylamino)pyridine–4-methoxyphenylborane, weak C—H⋯π(arene) interactions are observed. nih.govresearchgate.net These interactions occur between the hydrogen atoms of the aminomethyl group and the methoxy-substituted benzene (B151609) ring of a neighboring molecule, as well as between a pyridine (B92270) ring hydrogen and the same benzene ring. nih.govresearchgate.net Such non-covalent interactions are fundamental in crystal engineering, directing the three-dimensional arrangement of molecules to form well-defined supramolecular architectures. nih.gov
Contribution to Materials for Nonlinear Optics (NLO)
The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic that is highly dependent on molecular structure and electronic properties. This compound has emerged as a promising candidate for second-order NLO applications due to its significant molecular hyperpolarizability.
The formation of the B-N dative bond in pyridyl-borane adducts leads to a substantial enhancement of both the molecular dipole moment and the second-order NLO coefficients. acs.org This enhancement is a direct consequence of the charge transfer from the electron-rich pyridine donor to the electron-deficient borane acceptor.
Design Principles for Enhancing Second-Order NLO Coefficients in Borane Adducts
The design of effective NLO materials based on borane adducts follows several key principles aimed at maximizing the second-order NLO response, which is quantified by the molecular hyperpolarizability (β). A crucial factor is the creation of a molecule with a large difference between the ground-state and excited-state dipole moments.
The adduct formation between a strong donor, like 4-dimethylaminopyridine, and a strong Lewis acid, such as borane, creates a system with a significant intramolecular charge transfer (ICT) character. The dimethylamino group acts as a powerful electron donor, pushing electron density into the pyridine ring, which in turn is donated to the borane acceptor. This "push-pull" electronic structure is a cornerstone of molecular engineering for NLO materials.
The strength of the Lewis acid plays a critical role. By employing stronger Lewis acids than BH₃, such as trifluoroborane (BF₃) or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the extent of charge transfer can be further increased, leading to a larger β value. acs.org For example, the reaction of DMAP with BF₃ and B(C₆F₅)₃ yields adducts with enhanced NLO properties compared to the BH₃ adduct. acs.org
Structure-Property Relationships Governing Optical Responses
A clear relationship exists between the molecular structure of borane adducts and their NLO response. The magnitude of the second-order NLO coefficient is directly influenced by the electronic nature of both the pyridine and the borane moieties.
In a study of various pyridyl-borane adducts, it was demonstrated that the formation of the dative bond consistently leads to an increase in the NLO coefficient. acs.org The experimental values of the vector component of the hyperpolarizability along the dipole moment direction (βᵤ) and the zero-frequency hyperpolarizability (β₀) for this compound (DMAP·BH₃) and related compounds highlight this trend.
| Compound | Solvent | μ (D) | βᵤ (10⁻³⁰ esu) | β₀ (10⁻³⁰ esu) |
|---|---|---|---|---|
| DMAP | CH₂Cl₂ | 4.3 | 14 | 9 |
| DMAP·BH₃ | CH₂Cl₂ | 7.6 | 29 | 19 |
| DMAP·BF₃ | Acetone | 8.8 | 41 | 27 |
Table 1: Dipole moment (μ) and second-order NLO coefficients (βᵤ and β₀) for DMAP and its borane adducts. Data sourced from Marder and Perry et al. acs.org
The data clearly shows that the adduct formation with BH₃ more than doubles the β₀ value of the free DMAP ligand. Using the stronger Lewis acid BF₃ results in an even greater enhancement. This demonstrates a direct correlation between the degree of charge transfer, as indicated by the increased dipole moment, and the magnitude of the second-order NLO response. The crystal structure of DMAP·BH₃ has been determined to be orthorhombic, providing a solid-state framework for understanding these properties. acs.org
Role in the Development of Organoboron-Containing Fluorescence Sensors
Organoboron compounds are increasingly utilized in the design of fluorescent sensors due to the electron-deficient nature of the boron center, which can modulate the photophysical properties of a fluorophore upon interaction with an analyte. While specific studies detailing this compound as a primary fluorescent sensor are not abundant, the principles of sensor design based on pyridine and borane moieties suggest its potential in this area.
The general strategy involves coupling a fluorescent pyridine-containing molecule to a Lewis acidic borane. The binding of an analyte to the boron center alters the electronic structure of the molecule, leading to a change in its fluorescence emission, such as quenching or enhancement, or a shift in the emission wavelength. researchgate.net Pyridine-based fluorophores have been successfully employed as optical sensors for various substances, including metal ions and organic molecules. mdpi.comnih.gov For instance, simple fluorophores with a pyridine core have been used to detect benzene and fuel adulteration through fluorescence quenching. mdpi.com
In the context of this compound, the B-N adduct is relatively stable. However, it is conceivable that derivatives could be designed where the borane moiety is available for interaction with an analyte. For example, bifunctional organoboranes containing a bithiophene linker have been shown to exhibit interesting photophysical properties and have potential in sensor applications. researchgate.net The fluorescence of such systems can be tuned by the substituents on the boron atom. Therefore, by incorporating the 4-(dimethylamino)pyridine-borane unit into a larger conjugated system, it is plausible to develop ratiometric or "turn-on"/"turn-off" fluorescent sensors. The strong electron-donating dimethylamino group would enhance the fluorescence quantum yield of the parent fluorophore, providing a strong initial signal to be modulated by analyte binding at the boron center.
Potential in Mechanochromic Materials based on Boron-Containing Frameworks
Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli such as grinding or shearing, are of great interest for applications in sensing, security printing, and data storage. Boron-containing compounds have emerged as promising candidates for the development of such "smart" materials.
The mechanism of mechanochromism in these materials often involves a change in the molecular packing or conformation upon the application of force. This alteration affects the intermolecular interactions, such as π-π stacking or hydrogen bonding, which in turn modifies the electronic energy levels and, consequently, the fluorescence emission. For example, mechanochromic copper(I) boron imidazolate frameworks exhibit changes in their photoluminescence upon grinding, which is attributed to the disruption of the crystalline lattice and changes in the coordination environment of the metal centers. acs.org
While there are no direct reports on the mechanochromic properties of this compound itself, its structural features suggest a potential for such behavior. The rigid pyridine ring coupled with the flexible dimethylamino and borane groups could allow for different stable packing arrangements in the solid state. A crystalline form could exhibit a particular fluorescence, while a mechanically induced amorphous state could have a different emission color. The presence of the B-N bond and the potential for weak intermolecular interactions could provide the necessary handles for controlling the solid-state assembly and its response to mechanical stress. The development of hydrogen-bonded cocrystals has been shown to be a viable strategy for creating functional mechanofluorochromic materials. ucl.ac.uk By co-crystallizing this compound with other molecules, it might be possible to engineer specific crystal packing that is susceptible to mechanical perturbation, thereby inducing a fluorescent response.
Future Research Directions and Emerging Avenues for 4 Borane Dimethylamino Pyridine
The field of chemistry surrounding 4-(borane-dimethylamino)pyridine, also known as DMAP-BH₃, continues to evolve, driven by the quest for more efficient, selective, and sustainable chemical transformations. As a stable and effective Lewis base-borane complex, it presents numerous opportunities for innovation. Future research is poised to expand its utility, from the development of novel synthetic routes to its integration into advanced industrial processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(borane-dimethylamino)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coordinating a borane (BH₃) to the dimethylamino group of 4-dimethylaminopyridine (DMAP). A common approach is the reaction of DMAP with borane-tetrahydrofuran (BH₃·THF) under inert conditions, monitored by NMR for borane adduct formation . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of DMAP to BH₃·THF) and reaction temperature (0–25°C). Purity is enhanced via recrystallization from anhydrous solvents (e.g., hexane/THF mixtures). Impurities such as unreacted DMAP or borane oligomers can be quantified using ¹¹B NMR .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The dimethylamino group’s protons resonate downfield (δ ~3.0 ppm), while borane coordination shifts pyridine ring protons upfield due to electron donation .
- ¹¹B NMR : A singlet at δ ~10–20 ppm confirms BH₃ coordination .
- X-ray crystallography : Evidence from analogous pyridine-borane complexes (e.g., 4-(dimethylamino)pyridinium tribromide) shows planar geometry at boron and bond-length variations reflecting B–N coordination strength .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Protective gear : Chemical-resistant gloves (EN 374 standard), aprons, and face shields are mandatory due to borane’s reactivity with moisture and corrosivity .
- Ventilation : Use fume hoods to prevent inhalation of borane gas (H₃B), which forms during decomposition .
- Spill management : Neutralize spills with dry sand or vermiculite, followed by 10% aqueous HCl to hydrolyze residual borane .
Advanced Research Questions
Q. How does this compound’s Lewis acidity compare to other borane-amine adducts in catalytic applications?
- Methodological Answer : The compound’s Lewis acidity can be quantified via Gutmann-Beckett method using triethylphosphine oxide (TEPO) as a probe in ³¹P NMR. Comparative studies with 1,3,2-dioxaborolane adducts (e.g., pinacol borane) show higher acidity due to the pyridine ring’s electron-withdrawing effect . Applications in catalytic hydroboration require tuning solvent polarity (e.g., THF vs. toluene) to modulate reactivity and selectivity .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies often arise from:
- Substrate scope : Activity varies with steric/electronic properties of substrates (e.g., aldehydes vs. ketones). Systematic screening using Hammett plots or steric maps is advised .
- Moisture sensitivity : Trace water hydrolyzes borane adducts, forming inactive dimethylaminopyridine and boric acid. Rigorous drying of solvents (e.g., molecular sieves) and Schlenk techniques are critical .
- Characterization gaps : Ensure post-reaction analysis (e.g., ICP-MS for boron content) to confirm catalyst integrity .
Q. How does the stability of this compound under varying thermal and oxidative conditions impact its utility in multi-step reactions?
- Methodological Answer :
- Thermal stability : TGA-DSC analysis shows decomposition onset at ~120°C, releasing BH₃ and DMAP. Reactions above 80°C require slow borane replenishment .
- Oxidative stability : Exposure to O₂ leads to borane oxidation; inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) mitigate this .
- Long-term storage : Anhydrous, low-temperature (-20°C) storage in amber vials extends shelf life to >6 months .
Q. What advanced computational methods validate the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze B–N bond strength and charge distribution. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between borane and the pyridine ring .
- Reactivity prediction : Transition-state modeling (e.g., for hydroboration) identifies steric effects from the dimethylamino group on enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
